molecular formula C26H28N4O2 B025704 Zaldaride CAS No. 109826-26-8

Zaldaride

Cat. No. B025704
M. Wt: 428.5 g/mol
InChI Key: HTGCJAAPDHZCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zaldaride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and division. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Role in Trophoblast Cell Proliferation

Zaldaride has been studied for its effects on trophoblast cell proliferation, particularly in the context of cadmium toxicity. Cadmium (Cd) is known to be toxic to the placenta, and research suggests that its toxicity may be mediated through interactions with the intracellular calcium-binding protein, calmodulin (CaM). Zaldaride, as a calmodulin inhibitor, was found to have protective effects against cadmium-induced inhibition of trophoblast cell proliferation, indicating its potential in mitigating heavy metal toxicity in placental cells (Powlin, Keng, & Miller, 1997).

Antidiarrheal Properties and Intestinal Ion Secretion

Zaldaride has been extensively studied for its antidiarrheal properties. It has been shown to influence intestinal ion secretion, which is a key factor in diarrhea. Studies have demonstrated that zaldaride can attenuate increases in short-circuit current in rat colonic mucosa induced by various secretagogues. This suggests its role in inhibiting the activation of Ca(2+)/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to receptors, which are involved in intestinal ion transport and secretion processes (Aikawa, Karasawa, & Ohmori, 2000).

Treatment of Travelers' Diarrhea

Clinical trials have been conducted to compare the effectiveness of zaldaride with other treatments for travelers' diarrhea. Zaldaride was compared with loperamide and a placebo, and the studies found that zaldaride, especially in certain dosages, can be as effective as loperamide in treating travelers' diarrhea. This positions zaldaride as a potential therapeutic option in gastrointestinal disorders, particularly those involving diarrhea (Silberschmidt et al., 1995).

Effect on Acetylcholine-Induced Intestinal Electrolyte Secretion

Zaldaride's effects on acetylcholine-induced colonic electrolyte secretion have been studied to understand its mechanism in gastrointestinal functioning. It appears that zaldaride can inhibit acetylcholine-induced responses in colonic preparations, suggesting its role in reducing colonic electrolyte secretion, which is a key aspect in the pathophysiology of diarrhea (Aikawa, Kishibayashi, Karasawa, & Ohmori, 2000).

properties

CAS RN

109826-26-8

Product Name

Zaldaride

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31)

InChI Key

HTGCJAAPDHZCHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O

Other CAS RN

109826-26-8

Related CAS

109826-27-9 (maleate)

synonyms

1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one
CGS 9343B
CGS 9343B maleate
CGS-9343B
KW-6517
zaldaride maleate
Zy 17617B
Zy-17617B

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.0 g of 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one in 120 ml of tetrahydrofuran is added 700 mg of lithium aluminum hydride. The reaction mixture is then heated at reflux temperature for 6 hours followed by stirring at room temperature for 18 hours. The reaction mixture is diluted with 150 ml of ether and the excess lithium aluminum hydride destroyed in the usual manner described below. The resulting granular precipitate is removed by filtration. The organic phase is washed with 150 ml of dilute sodium hydroxide and then 150 ml of brine. The organic extracts are then dried over magnesium sulfate, filtered and solvent evaporated under reduced pressure to yield 1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]-benzoxazepin-4-yl)-methyl]-4-piperidinyl}-2H-benzimidazol-2-one, m.p. 199°-201°, the compound of formula II wherein R1 and R5 =H, and R2 =CH3 and n=1.
Name
1,3-dihydro-1-{1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)carbonyl]-4-piperidinyl}-2H-benzimidazol-2-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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